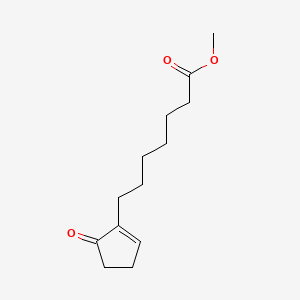

Methyl 5-oxocyclopent-1-ene-1-heptanoate

Description

Overview of Methyl 5-oxocyclopent-1-ene-1-heptanoate as a Core Chemical Scaffold

This compound is characterized by a five-membered ring containing a ketone and a carbon-carbon double bond, with a methyl heptanoate (B1214049) chain attached. This combination of functional groups makes it a versatile building block. The electrophilic nature of the enone system allows for conjugate additions, a key reaction in the formation of more complex molecules. The ester functionality of the heptanoate chain offers a handle for further chemical modifications.

It is important to distinguish this compound from its more frequently studied analog, Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. The presence of a hydroxyl group in the latter significantly influences its reactivity and its role as a direct precursor in the synthesis of prostaglandins (B1171923) like Misoprostol. researchgate.netinnospk.com While distinct, the chemistry of the hydroxylated analog provides valuable insights into the potential applications of this compound.

Table 1: Chemical Properties of Related Cyclopentenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C13H20O3 | 224.30 | Cyclopentenone ring, methyl heptanoate side chain. |

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | C13H20O4 | 240.30 | Cyclopentenone ring with a hydroxyl group, methyl heptanoate side chain. chemdad.comscbt.com |

| 2-Cyclopentenone | C5H6O | 82.10 | The basic cyclopentenone core structure. wikipedia.org |

Historical Context of Cyclopentenone Derivatives in Modern Organic Synthesis

The cyclopentenone ring is a structural motif found in a wide array of natural products, including jasmone, aflatoxins, and prostaglandins. wikipedia.org This prevalence in nature has historically driven the development of synthetic methods to construct and functionalize the cyclopentenone core. The synthesis of prostaglandins, a class of biologically active lipids, has been a significant area of research since the mid-20th century, with the cyclopentenone scaffold being a key building block.

Key synthetic strategies for cyclopentenones include the Nazarov cyclization, Pauson-Khand reaction, and various annulation strategies. wikipedia.orgbaranlab.org These methods have enabled chemists to access a diverse range of substituted cyclopentenones, paving the way for the total synthesis of numerous complex natural products. The development of chiral cyclopentenones has been particularly important for the asymmetric synthesis of bioactive molecules. acs.org

Academic Research Trajectories for this compound and its Analogs

Current academic research involving cyclopentenone heptanoates is largely centered on the synthesis of prostaglandins and their analogs. The primary focus is on the hydroxylated derivative, Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, due to its direct applicability as a key intermediate. researchgate.net Research in this area explores more efficient and environmentally friendly synthetic routes. researchgate.net

For this compound, research trajectories can be inferred from the reactivity of its functional groups. Potential areas of investigation include:

Development of novel conjugate addition reactions: The enone system is a prime target for the introduction of various functional groups. Research could focus on new catalysts or reagents to achieve high stereoselectivity in these additions.

Functionalization of the heptanoate chain: The ester group can be modified to introduce different functionalities, potentially leading to new classes of compounds with unique properties.

Application in the synthesis of non-prostaglandin natural products: The cyclopentenone scaffold is present in other natural products, and this compound could serve as a starting material for their synthesis.

Research on analogs, such as Methyl (S)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, which has a similar core structure, is exploring their potential as pharmacologically important subunits, for instance, in the context of anticancer activity. researchgate.net

Table 2: Selected Research on Cyclopentenone Derivatives

| Research Area | Key Findings |

| Prostaglandin (B15479496) Synthesis | Development of practical, multi-step syntheses of key intermediates like Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate from commercially available starting materials. researchgate.net |

| Asymmetric Synthesis | Use of chiral auxiliaries and catalysts to produce enantiomerically pure cyclopentenone building blocks for the synthesis of bioactive molecules. acs.org |

| Novel Synthetic Methods | Exploration of reactions like the Pauson-Khand reaction and Nazarov cyclization to efficiently construct the cyclopentenone ring system. thieme-connect.com |

| Pharmacological Applications | Investigation of cyclopentenone-containing molecules for their cytotoxic effects and potential as anticancer agents. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-(5-oxocyclopenten-1-yl)heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-16-13(15)10-5-3-2-4-7-11-8-6-9-12(11)14/h8H,2-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHIOWQSFJTRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188086 | |

| Record name | Methyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34546-57-1 | |

| Record name | 1-Cyclopentene-1-heptanoic acid, 5-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34546-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034546571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-OXOCYCLOPENT-1-ENE-1-HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SL54U83NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 5 Oxocyclopent 1 Ene 1 Heptanoate and Its Derivatives

Strategies for Constructing the Cyclopentenone Core

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds and has been adapted for the synthesis of cyclic ketones. sigmaaldrich.com This electrophilic aromatic substitution reaction, typically involving an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, can be applied intramolecularly to construct the cyclopentenone ring. sigmaaldrich.comresearchgate.net

| Catalyst | Reactants | Key Intermediate/Product | Reference |

| ZnCl₂ | Furan (B31954), 2,9-Oxonanedione | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | researchgate.net |

| AlCl₃ | Cyclohexene, Vinylacetyl bromide | Octalones/Indanones | rsc.org |

| Pd Catalyst | Vinyl chloride-bearing arylacetic acids | 3,5-Diarylcyclopentenones | organic-chemistry.org |

Metal-Catalyzed Conjugate Addition Reactions

Metal-catalyzed conjugate addition reactions are powerful tools for carbon-carbon bond formation in the synthesis of substituted cyclopentenones. libretexts.org These reactions involve the 1,4-addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, a class to which cyclopentenones belong. libretexts.orgacs.org

Chiral cyclopentenones can be synthesized using kinetic resolution based on an Al–Li-bis(binaphthoxide) (ALB)-catalyzed conjugate addition of dimethyl malonate to a protected 4-O-cyclopentenone. acs.org Another approach involves the palladium-catalyzed allylation of cyclopentenone substrates with boronic acids via 1,4-conjugate addition, which yields allylic products with good enantioselectivity. acs.org Copper-catalyzed systems are also prominent, particularly with organozinc reagents. The asymmetric conjugate addition of dialkylzinc to cyclic α,β-unsaturated enones using chiral phosphoramidite (B1245037) ligands derived from BINOL has achieved enantiomeric excesses (ee) of up to 98%. libretexts.org Similarly, rhodium-catalyzed conjugate additions of organoboranes, such as arylboronic and alkenylboronic acids, to cyclopentenones in the presence of chiral phosphine (B1218219) ligands like (S)-BINAP, also proceed with high enantioselectivity. libretexts.org

| Metal Catalyst System | Nucleophile | Substrate | Key Feature | Reference |

| Al–Li-bis(binaphthoxide) (ALB) | Dimethyl malonate | 4-O-protected cyclopentenone | Kinetic resolution | acs.org |

| Palladium/(S)-p-tol-BINAP | Boronic acids | Cyclopentenone derivatives | Enantioselective allylation | acs.org |

| Copper/Chiral Phosphoramidite | Dialkylzinc reagents | Cyclic α,β-unsaturated enones | High enantioselectivity (up to 98% ee) | libretexts.org |

| Rhodium/(S)-BINAP | Aryl/Alkenylboronic acids | Cyclic/Acyclic α,β-unsaturated ketones | High enantioselectivity | libretexts.org |

Organometallic Intermediates in Ring Formation

The formation of the cyclopentenone ring can be mediated by various organometallic intermediates, which play a crucial role in orchestrating the bond-forming events. thieme-connect.com A prominent example is the Pauson-Khand reaction, a (2+2+1) cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex like [Co₂(CO)₈]. thieme-connect.com

More recent developments have explored other transition metals. Nickel-catalyzed cycloadditions of enals or enoates with alkynes can produce cyclopentenols or cyclopentenones, respectively, through the formation of a metallacyclic intermediate. organic-chemistry.org A formal [3+2] cycloaddition between cyclopropanone (B1606653) (generated in situ from 1-sulfonylcyclopropanols) and alkynes has been achieved via Ni-catalyzed C-C bond activation. semanticscholar.org This method provides access to 2,3-disubstituted cyclopentenones with regiocontrol that is the reverse of that typically observed in the Pauson-Khand reaction. semanticscholar.org Rhodium catalysts have also been studied computationally for reactions involving cyclopropenones, where organometallic intermediates guide the ring-opening and subsequent C-C and C-N bond formations. acs.org

| Catalytic Method | Reactants | Key Intermediate Type | Product | Reference |

| Pauson-Khand Reaction | Alkene, Alkyne, CO | Cobalt-alkyne complex | Substituted cyclopentenone | thieme-connect.com |

| Nickel-Catalyzed Cycloaddition | Enal/Enoate, Alkyne | Nickel metallacycle | Cyclopentenol/Cyclopentenone | organic-chemistry.org |

| Nickel-Catalyzed C-C Activation | Cyclopropanone, Alkyne | Nickel-containing organometallic | 2,3-Disubstituted cyclopentenone | semanticscholar.org |

Cyclization Reactions for Five-Membered Ring Systems

A diverse array of cyclization reactions is available for constructing the five-membered cyclopentenone core. nih.govresearchgate.net Radical cyclization, for instance, is a powerful strategy for building ring structures and can be adapted for five-membered systems through metalloradical C-H alkylation. nih.gov This approach allows for the preparation of chiral cyclic compounds from open-chain aldehydes. nih.gov

The Nazarov cyclization, an electrocyclic ring closure of divinyl ketones, is another classic route to cyclopentenones. researchgate.netorganic-chemistry.org This reaction can be catalyzed by Lewis acids or even molecular iodine under mild conditions. organic-chemistry.org Additionally, intramolecular hydroacylation of 4-alkynals catalyzed by rhodium complexes provides a versatile pathway to cyclopentenones. organic-chemistry.org Photocatalytic methods are also emerging as a sustainable strategy for cyclization reactions to form five-membered heterocycles, a principle that can be extended to carbocycles. mdpi.com The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials. libretexts.orgorganic-chemistry.org

| Cyclization Reaction | Catalyst/Conditions | Precursor Type | Key Feature | Reference |

| Radical Cyclization | Co(II)-based system | Aliphatic diazo compounds | Enantioselective C-H alkylation | nih.gov |

| Nazarov Cyclization | Lewis acids, I₂ | Divinyl ketones | 4π-electrocyclization | organic-chemistry.org |

| Intramolecular Hydroacylation | Rhodium complexes | 4-Alkynals | trans addition of Rh-H to alkyne | organic-chemistry.org |

| Conia-ene Reaction | Yb(III) triflate, Zn(II) chloride | β-Alkynic β-keto esters | Solvent-free conditions | organic-chemistry.org |

Elongation and Functionalization of the Heptanoate (B1214049) Side Chain

Once the cyclopentenone core is established, the next critical phase is the construction and modification of the seven-carbon heptanoate side chain. This typically involves standard carbon-carbon bond-forming reactions that allow for precise control over the chain length and functionality.

Wittig Olefination and Grignard Methodologies

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This reaction is instrumental in introducing the heptanoate side chain onto the cyclopentenone ring. organic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgharvard.eduorgsyn.org For instance, non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org An arsine-mediated variation of the Wittig reaction has also been developed, offering mild conditions and short reaction times. nih.gov

Grignard reagents (R-MgX) are powerful carbon nucleophiles used extensively for elongating carbon chains. masterorganicchemistry.com They readily add to carbonyl groups, such as aldehydes, ketones, and esters. masterorganicchemistry.comyoutube.com In the context of synthesizing the heptanoate side chain, a Grignard reagent can be used to add alkyl fragments in a stepwise manner. For example, the reaction of a Grignard reagent with carbon dioxide (carboxylation) is a classic method for preparing carboxylic acids, effectively adding one carbon atom to the Grignard's alkyl or aryl group. libretexts.org Organocopper reagents, often derived from Grignard reagents, are also highly effective for coupling with alkyl halides, providing another route for chain extension. harvard.edu However, it is crucial to consider potential side reactions and the compatibility of functional groups present in the substrate. researchgate.net

| Method | Reagents | Function | Key Transformation | Reference |

| Wittig Olefination | Aldehyde/Ketone, Phosphonium ylide | Alkene formation | C=O → C=C | wikipedia.org |

| Grignard Addition | Grignard reagent, Aldehyde/Ketone | Alcohol formation | C-C bond formation, chain elongation | masterorganicchemistry.com |

| Grignard Addition | Grignard reagent, Ester | Tertiary alcohol formation | Double addition, chain elongation | masterorganicchemistry.com |

| Grignard Carboxylation | Grignard reagent, CO₂ | Carboxylic acid synthesis | R-MgX → R-COOH | libretexts.org |

Palladium-Catalyzed Cross-Coupling Techniques

Palladium-catalyzed cross-coupling reactions are a cornerstone in modern organic synthesis, providing a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.org In the context of prostaglandin (B15479496) synthesis, these techniques are particularly valuable for constructing the complex molecular framework.

Detailed research has demonstrated the efficacy of the Suzuki-Miyaura cross-coupling reaction for this purpose. This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. In a notable approach, a diastereoselective Rh-catalyzed version of the Suzuki–Miyaura reaction was used between two complex coupling partners to set three contiguous stereocenters in a single step, forming the core of prostaglandin F2α. nih.gov This catalyst-controlled method allows for the exclusive formation of the desired product configuration. nih.gov The versatility of this approach is further highlighted by the ability to use various alkenyl boronic esters, which serve as precursors to a wide array of naturally occurring prostaglandins (B1171923) and their synthetic analogues. nih.gov

| Reaction Type | Catalyst System | Coupling Partners | Key Outcome | Reference |

| Suzuki-Miyaura | Rh-catalyst | Alkenyl boronic esters and vinyl halides/triflates | Sets three contiguous stereocenters with high diastereoselectivity. | nih.gov |

| General Suzuki-Miyaura | Pd/CM-phos | Aryl/alkenyl mesylates and arylboronic acids | Efficient formation of C-C bonds under mild conditions. | orgsyn.org |

Methyl Esterification Processes

The final step in the synthesis of the title compound often involves the esterification of the corresponding carboxylic acid, 5-oxocyclopent-1-ene-1-heptanoic acid. chemicalbook.com This transformation is crucial for modulating the compound's polarity and reactivity, and it is a standard procedure in the synthesis of prostaglandin analogues, many of which are administered as methyl or isopropyl esters.

A common and straightforward method for this conversion is acid-catalyzed esterification. For instance, in a practical synthesis of a key intermediate for Misoprostol, 8-(furan-2-yl)-8-oxooctanoic acid was effectively converted to its methyl ester by dissolving it in methanol (B129727) with sulfuric acid as the catalyst. researchgate.net This classic Fischer esterification method is widely used due to its simplicity and the use of inexpensive reagents. The process involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water to yield the methyl ester.

Stereocontrolled Synthesis of Chiral Methyl 5-oxocyclopent-1-ene-1-heptanoate Derivatives

Achieving stereocontrol is a paramount challenge in the synthesis of prostaglandin analogues, as their biological activity is highly dependent on the precise three-dimensional arrangement of their stereocenters. nih.govlibretexts.org

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to create chiral molecules with a preference for one enantiomer or diastereomer. Organocatalysis has emerged as a powerful tool in this domain. For example, the synthesis of antiglaucoma drugs latanoprost (B1674536) and bimatoprost, which are PGF2α analogues, was achieved using an organocatalytic aldol (B89426) reaction. nih.gov This key step converted succinaldehyde (B1195056) into a bicyclic enal intermediate with high enantiomeric purity, which was then elaborated to the final products in greater than 99% enantiomeric excess (ee). nih.gov

Another powerful strategy involves the use of chiral auxiliaries. In one reported Mannich reaction, a chiral N-phosphonyl auxiliary was used to guide the stereochemical outcome of the reaction between an N-phosphonyl imine and a Ni(II)-complexed alanine (B10760859) Schiff base. nih.gov This approach yielded a single isomer of an α-methyl-α,β-diamino acid derivative, containing a chiral quaternary carbon center, with the absolute stereochemistry being unambiguously confirmed by X-ray crystallography. nih.gov

Enzymatic Transformations for Enantiomeric Purity

Enzymes are highly efficient and selective catalysts that can be used to resolve racemic mixtures to obtain enantiomerically pure compounds. nih.gov This method, known as kinetic resolution, exploits the ability of an enzyme to preferentially react with one enantiomer over the other.

Lipases are commonly employed for this purpose in the synthesis of prostaglandin intermediates. For example, the enzymatic resolution of a racemic secondary allylic alcohol, (±)-1-(dimethylphenylsilyl)-1-buten-3-ol, has been reported using commercially available lipase (B570770) extracts such as lipase Amano AK. orgsyn.org The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) unreacted. orgsyn.org The resulting mixture of the acylated and unreacted alcohol can then be easily separated by standard chromatographic techniques, providing access to both enantiomers in high enantiomeric purity (>95% ee). orgsyn.org

| Enzyme | Substrate | Reaction | Outcome | Reference |

| Lipase Amano AK | Racemic secondary allylic alcohol | Transesterification (Acylation) | Kinetic resolution to separate enantiomers. | orgsyn.org |

Intramolecular Isomerization for Diastereoselective Control

Intramolecular reactions are highly effective for constructing cyclic systems with well-defined stereochemistry. In a practicability-oriented synthetic strategy for prostaglandins, a key enyne cycloisomerization was employed to construct the multiply substituted five-membered ring. researchgate.net This approach demonstrated excellent selectivity, achieving a diastereomeric ratio greater than 20:1 and an enantiomeric excess of 98%, showcasing powerful diastereoselective control in the formation of the cyclopentane (B165970) core. researchgate.net Such strategies are advantageous as they can establish multiple stereocenters in a single, highly controlled transformation.

Application of Protecting Group Chemistry in Complex Synthesis

The synthesis of complex molecules like prostaglandin derivatives, which possess multiple reactive functional groups, necessitates the use of protecting groups. jocpr.com These groups temporarily mask a reactive site to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. jocpr.com

In prostaglandin synthesis, hydroxyl groups are commonly protected. researchgate.net For instance, during the synthesis of PGF2α lactones, tetrahydropyranyl (THP) ether was used to protect the hydroxyl groups at the C-11 and C-15 positions. nih.gov Similarly, the C-9 hydroxyl group has been protected as an acetate. nih.gov Another common protecting group for hydroxyl functions is the p-phenylbenzoyl ester. libretexts.org The choice of a protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease with which it can be removed without affecting the rest of the molecule. jocpr.com This strategy of selective protection and deprotection is fundamental to controlling the regioselectivity and stereochemistry of synthetic transformations in a multi-step sequence. researchgate.netjocpr.com

| Functional Group | Protecting Group | Example Application | Reference |

| Hydroxyl (-OH) | Tetrahydropyranyl (THP) | Protection of C-11 and C-15 hydroxyls in prostaglandin synthesis. | nih.gov |

| Hydroxyl (-OH) | Acetate (Ac) | Protection of the C-9 hydroxyl group. | nih.gov |

| Hydroxyl (-OH) | p-Phenylbenzoyl (PBB) | Protection of the C-11 hydroxyl group. | libretexts.org |

Triethylsilyl (TES) Ether Formations.

The triethylsilyl (TES) group is a common choice for the protection of alcohols during multi-step organic syntheses due to its moderate stability and the relative ease of its introduction and removal. In the context of prostaglandin precursors like Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, the TES ether provides robust protection under a variety of reaction conditions, yet can be cleaved selectively when needed.

The formation of the TES ether typically involves the reaction of the alcohol with triethylsilyl chloride (TESCl) in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the hydroxyl group on the silicon atom of TESCl, with the base serving to neutralize the hydrochloric acid byproduct.

Table 1: Illustrative Conditions for TES Ether Formation

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | TESCl, Imidazole | DMF | 25 | 2-4 | >95 |

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | TESCl, Triethylamine | DCM | 0-25 | 1-3 | >95 |

This table presents typical, illustrative conditions for the formation of TES ethers on a substrate of this nature.

Research in prostaglandin synthesis has shown that with 11,15-OTES protected prostaglandin analogues, the yield of subsequent lactonization reactions can be lower, potentially due to partial deprotection of the triethylsilyl group during the reaction. mdpi.com This highlights the importance of carefully selecting reaction conditions to ensure the stability of the TES ether throughout the synthetic sequence.

Tert-Butyldimethylsilyl (TBDMS) Ether Strategies.

The tert-butyldimethylsilyl (TBDMS or TBS) group is another widely used protecting group for alcohols, offering greater steric hindrance and increased stability compared to the TES group. This enhanced stability makes it particularly suitable for lengthy and complex syntheses where the protecting group must withstand a broader range of reagents and conditions.

The formation of a TBDMS ether is commonly achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and a base, with imidazole in DMF being a standard set of conditions. organic-chemistry.org The greater steric bulk of the TBDMS group can sometimes lead to slower reaction times compared to the formation of TES ethers, but often results in very high yields.

Table 2: Illustrative Conditions for TBDMS Ether Formation

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | TBDMSCl, Imidazole | DMF | 25-40 | 4-8 | >98 |

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | TBDMSOTf, 2,6-Lutidine | DCM | -78 to 0 | 0.5-1 | >98 |

This table presents typical, illustrative conditions for the formation of TBDMS ethers on a substrate of this nature.

In the synthesis of prostaglandins, TBDMS ethers are frequently employed to protect hydroxyl groups. organic-chemistry.org Their stability allows for subsequent chemical transformations on other parts of the molecule without premature deprotection. However, the removal of the TBDMS group requires more forcing conditions than for the TES group, typically involving fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF).

Tetrahydropyran-2-yl (THP) Ether Applications.

The tetrahydropyranyl (THP) group is an acetal-based protecting group for alcohols. It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). THP ethers are stable to a wide range of non-acidic conditions, including organometallic reagents and hydride reductions. organic-chemistry.orgnih.gov

The formation of a THP ether on a prostaglandin intermediate involves treating the alcohol with DHP in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium (B92312) p-toluenesulfonate (PPTS), in a solvent like dichloromethane. A key consideration when using THP protection on chiral alcohols is the formation of a new stereocenter at the C-2 position of the tetrahydropyran (B127337) ring, which can lead to a mixture of diastereomers. organic-chemistry.org

Table 3: Illustrative Conditions for THP Ether Formation

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | 3,4-Dihydropyran, p-TSA (cat.) | DCM | 0-25 | 1-2 | >90 |

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | 3,4-Dihydropyran, PPTS (cat.) | DCM | 25 | 2-4 | >90 |

This table presents typical, illustrative conditions for the formation of THP ethers on a substrate of this nature.

In the synthesis of PGD₂ analogues, THP ethers have been used to protect hydroxyl groups during oxidation and other transformations. mdpi.com The removal of the THP group is readily achieved under mild acidic conditions, which allows for selective deprotection in the presence of other, more robust protecting groups. organic-chemistry.org

Synthetic Yield Optimization and Process Efficiency Studies.

Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents can lead to significant improvements in yield. For instance, in the synthesis of related prostaglandin intermediates, the choice of base and solvent in cycloaddition reactions was shown to have a dramatic effect on the outcome. orgsyn.org

Feedstock and Reagent Purity: The quality of starting materials and reagents is crucial for achieving high yields and minimizing the formation of byproducts. Ensuring the purity of reactants can prevent side reactions and simplify the purification of the desired product.

Table 4: Factors Influencing Yield and Efficiency

| Factor | Impact on Synthesis | Optimization Strategy |

|---|---|---|

| Reaction Temperature | Affects reaction rate and selectivity. | Systematic screening to find the optimal temperature profile. |

| Solvent Choice | Influences solubility, reactivity, and can affect reaction pathways. | Screening of a range of solvents to identify the one that maximizes yield and minimizes byproducts. |

| Catalyst Loading | Can impact reaction rate and cost-effectiveness. | Optimization of catalyst concentration to achieve a balance between reaction time and cost. |

| Reagent Stoichiometry | Excess or limiting reagents can affect conversion and selectivity. | Titration of reagent ratios to determine the optimal stoichiometry. |

By carefully considering these factors, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly, which is of great importance for the large-scale production of prostaglandin-based pharmaceuticals.

Chemical Transformations and Reaction Mechanisms of Methyl 5 Oxocyclopent 1 Ene 1 Heptanoate and Analogs

Oxidation Pathways of the Cyclopentenone Ring and Side Chain

The cyclopentenone ring and its side chain can undergo various oxidation reactions. The double bond within the cyclopentenone ring is susceptible to epoxidation. thieme-connect.com Stereoselective epoxidation can be achieved using chiral catalysts, which is important for the synthesis of specific stereoisomers of prostaglandins (B1171923). acs.org The allylic position on the cyclopentenone ring can also be oxidized to introduce a hydroxyl group.

The side chain can be oxidized as well. For instance, the terminal methyl group of the heptanoate (B1214049) chain can be hydroxylated. Furthermore, the double bonds that can be present in analogs of this compound can be subjected to oxidative cleavage, for example, through ozonolysis, to yield aldehydes or carboxylic acids. These transformations are instrumental in the functionalization of the molecule for the synthesis of diverse prostaglandin (B15479496) analogs. acs.org

Reduction Reactions of Ketone and Alkene Moieties

The ketone and alkene functionalities of methyl 5-oxocyclopent-1-ene-1-heptanoate are readily reduced. The ketone at the 5-position of the cyclopentenone ring can be selectively reduced to a hydroxyl group using various reducing agents. thieme-connect.com The stereochemistry of this newly formed hydroxyl group is critical for the biological activity of the resulting prostaglandin analog. libretexts.org Chiral reducing agents or enzyme-catalyzed reductions are often employed to achieve high stereoselectivity. acs.org

The double bond in the cyclopentenone ring can be reduced via catalytic hydrogenation. thieme-connect.com Depending on the catalyst and reaction conditions, the reduction can be selective for the double bond, leaving the ketone and ester groups intact. This allows for the synthesis of cyclopentanone (B42830) derivatives.

| Functional Group | Reagent/Catalyst | Product Feature | Reference |

| Ketone | Sodium borohydride | Reduction to alcohol | libretexts.org |

| Ketone | Chiral borane (B79455) reagents | Stereoselective reduction to alcohol | acs.org |

| Alkene | H₂/Pd-C | Reduction to alkane | thieme-connect.com |

Nucleophilic and Electrophilic Substitution Reactions

The cyclopentenone ring is an excellent Michael acceptor, making it susceptible to nucleophilic conjugate addition. thieme-connect.com This is a key reaction in the synthesis of many prostaglandins, where the addition of a side chain at the 4-position of the ring is a crucial step. acs.org Common nucleophiles include organocuprates and enolates.

Electrophilic substitution reactions are less common for the cyclopentenone ring itself but can occur on the side chain. For example, the α-position to the ester group can be deprotonated and then reacted with an electrophile to introduce a substituent.

Ester Hydrolysis and Transesterification Equilibria

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemspider.com This is often a necessary step in the synthesis of prostaglandins, as the free acid is typically the biologically active form. wikipedia.org

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different ester groups, which can influence the pharmacokinetic properties of the resulting prostaglandin analog. google.com

Condensation and Rearrangement Reactions

The cyclopentenone moiety can participate in various condensation reactions. For instance, aldol (B89426) condensation can occur at the α-position to the ketone, leading to the formation of a new carbon-carbon bond. organic-chemistry.org This can be used to build more complex structures onto the cyclopentenone core.

Rearrangement reactions are also known for cyclopentenone systems. For example, under certain conditions, the double bond can migrate within the ring. acs.org The Piancatelli rearrangement is a notable reaction for related furan (B31954) precursors, which can be used to construct the cyclopentenone ring itself. researchgate.net

Advanced Analytical Methodologies for Characterization

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for Methyl 5-oxocyclopent-1-ene-1-heptanoate are not available in the reviewed literature.

Detailed experimental ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for each proton in this compound, could not be located.

Specific experimental ¹³C NMR chemical shift assignments for the carbon skeleton of this compound are not documented in the available resources.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is known to be 224.30 g/mol , detailed mass spectrometric analysis, including fragmentation patterns, is not described in the accessible literature.

Information regarding the LC-MS analysis of this compound, including its retention time, molecular ion peak, and fragmentation patterns under various ionization conditions, is not available.

Precise mass measurements from HRMS, which would confirm the elemental composition of this compound, have not been reported in the searched scientific literature.

Vibrational Spectroscopy for Functional Group Identification

Experimental data from vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (e.g., C=O of the ketone and ester, C=C of the alkene), could not be found.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the purification of this compound and for the analysis of its purity, including the separation of potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of prostaglandin (B15479496) analogs. researchgate.net It offers high resolution for separating the target compound from starting materials, byproducts, and degradation products. Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netsielc.com

Detailed Research Findings: A specific method for the analysis of this compound utilizes a Newcrom R1 reverse-phase column. sielc.com This method is scalable for preparative separations and can be adapted for fast analysis using UPLC systems, which employ smaller particle-size columns to achieve higher resolution and faster run times. sielc.com For compounds in this class, mobile phases typically consist of mixtures of solvents like acetonitrile (B52724) or methanol (B129727) with water, often with additives like phosphoric acid or acetic acid to improve peak shape. researchgate.netsielc.com

For the analysis of related chiral compounds, such as prostaglandin enantiomers, chiral HPLC methods have been developed. These methods are crucial for verifying the enantiomeric purity of synthetic products. mdpi.comresearchgate.net Columns like the Chiracel OJ-RH have proven effective in separating enantiomeric pairs of various prostaglandins (B1171923), typically using a mobile phase of acetonitrile, methanol, and water at a controlled pH and temperature. mdpi.comresearchgate.net

Table 2: Example HPLC and UPLC Conditions for Analysis

| Parameter | Method 1: Purity Analysis sielc.com | Method 2: Chiral Separation (Analog) researchgate.net |

|---|---|---|

| Technique | Reverse-Phase HPLC / UPLC | Chiral HPLC |

| Analyte | This compound | Prostaglandin E1 Enantiomers |

| Stationary Phase (Column) | Newcrom R1 | Chiracel OJ-RH |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | MeCN:MeOH:water (pH=4) = 30:10:60 |

| Detection | UV (Wavelength not specified) | UV at 200 nm |

| Temperature | Not specified | 25 °C |

| Notes | Method is scalable and suitable for UPLC with smaller particle columns. For MS detection, formic acid is substituted for phosphoric acid. | Optimized for baseline resolution (R = 1.8) of enantiomers. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. libretexts.orgukessays.com In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of reactants and the formation of the product over time. researchgate.netnih.gov

Detailed Research Findings: The standard procedure for reaction monitoring involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. rochester.edursc.org Alongside the reaction mixture, spots of the starting material(s) and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) are also applied. libretexts.orgrochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. researchgate.netresearchgate.net

The separation occurs based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase. The product, having a different polarity than the reactants, will travel a different distance up the plate, indicated by its retention factor (Rf). The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. libretexts.org

Table 3: Typical TLC Setup for Reaction Monitoring

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60) | Polar adsorbent for separation. |

| Mobile Phase | Mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) | Elutes the compounds up the plate at different rates based on polarity. researchgate.netorgsyn.org |

| Spotting | Capillary tubes or micropipettes | To apply small, concentrated spots of samples to the baseline. rsc.org |

| Lanes | 1. Starting Material(s)2. Co-spot3. Reaction Mixture | To compare Rf values and confirm the identity of spots. The co-spot helps resolve spots with similar Rf values. rochester.edu |

| Visualization | UV light (if compounds are UV-active) or chemical staining (e.g., iodine, permanganate) | To make the separated compound spots visible. |

Chiroptical Analysis for Enantiomeric Purity

When this compound is synthesized in an enantiomerically pure form (e.g., as a precursor to a specific prostaglandin), its stereochemical integrity must be confirmed. Chiroptical analysis involves techniques that measure the interaction of chiral molecules with polarized light.

Detailed Research Findings: The primary methods for assessing enantiomeric purity are polarimetry and chiral chromatography. Polarimetry measures the optical rotation of a plane-polarized light beam as it passes through a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of an enantiomer. For the closely related chiral analog, Methyl (S)-(-)-3-hydroxy-5-oxo-1-cyclopentene-1-heptanoate, a specific rotation of [α]D20 = -10.4° (c = 1 in chloroform) has been reported. sigmaaldrich.comchemdad.com This measurement confirms the presence of a specific enantiomer and can give a preliminary indication of purity.

However, the most accurate and widely used method for quantifying enantiomeric purity is the determination of enantiomeric excess (ee) by chiral HPLC. sigmaaldrich.comacs.org As discussed in section 4.4.1, specialized chiral columns can separate the two enantiomers of a compound, and the relative peak areas from the chromatogram are used to calculate the ee value. An ee of 97% has been reported for Methyl (S)-(-)-3-hydroxy-5-oxo-1-cyclopentene-1-heptanoate, as determined by HPLC. sigmaaldrich.com

Table 4: Chiroptical and Chromatographic Data for a Chiral Analog

| Property | Value | Method | Reference |

|---|---|---|---|

| Analyte | Methyl (S)-(-)-3-hydroxy-5-oxo-1-cyclopentene-1-heptanoate | - | sigmaaldrich.com |

| Specific Rotation | [α]D20 = -10.4° | Polarimetry (c = 1 in chloroform) | sigmaaldrich.comchemdad.com |

| Enantiomeric Excess (ee) | 97% | Chiral HPLC | sigmaaldrich.com |

Biological Relevance and Mechanistic Research of Cyclopentenone Heptanoate Derivatives

Fundamental Role as Prostaglandin (B15479496) E1 Analogs

Prostaglandin E1 (PGE1) is an endogenous compound with key physiological functions, including vasodilation and the inhibition of platelet aggregation. biopharmanotes.com Its therapeutic applications are varied, ranging from treating erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects. biopharmanotes.comyoutube.com Methyl 5-oxocyclopent-1-ene-1-heptanoate serves as a foundational structure for the synthesis of PGE1 analogs like Misoprostol. biopharmanotes.com Misoprostol is designed to mimic the actions of natural PGE1, particularly its cytoprotective effects on the gastric mucosa, where it inhibits gastric acid secretion and enhances mucosal blood flow. biopharmanotes.com The structural framework provided by this compound is crucial for building the final, biologically active prostaglandin analog.

Molecular Interactions and Receptor Binding Studies

The biological effects of prostaglandins (B1171923) are mediated by their interaction with specific G protein-coupled receptors (GPCRs). youtube.comcaymanchem.com Prostaglandin E1 and its analogs primarily exert their effects by binding to EP receptors (subtypes EP1, EP2, EP3, and EP4). caymanchem.com This binding typically triggers a signaling cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). youtube.com This increase in cAMP mediates various cellular responses, such as the relaxation of smooth muscle cells. youtube.com

While extensive research exists on the receptor binding of PGE1 and its synthetic analog Misoprostol, specific binding assay data for this compound itself is not extensively documented in publicly available literature. However, studies on related prostaglandin analogs show a high degree of specificity and stereoselectivity in receptor binding. For instance, binding studies with PGE2 on human adipocytes demonstrated specific recognition for prostaglandins of the E series and stereospecific recognition of different methyl-PGE2 analogs. nih.gov It is inferred that the structural integrity of the cyclopentenone ring and its side chains, which are established from intermediates like this compound, is essential for proper receptor interaction of the final prostaglandin analog.

Influence on Cellular and Biochemical Pathways (excluding clinical effects)

The activation of prostaglandin receptors initiates a cascade of cellular and biochemical events. For PGE1 analogs, the primary pathway involves the Gs protein-coupled stimulation of adenylyl cyclase, increasing cAMP levels. youtube.com This pathway is central to many of the non-clinical effects of prostaglandins.

Key Influenced Pathways:

Smooth Muscle Relaxation: Increased cAMP in vascular smooth muscle cells leads to their relaxation, resulting in vasodilation. youtube.com

Inhibition of Platelet Aggregation: PGE1 and its analogs can increase cAMP levels in platelets, which inhibits their aggregation and prevents the formation of blood clots. biopharmanotes.comwikipedia.org

Gastric Mucosal Protection: In gastric parietal cells, activation of the EP3 receptor by PGE1 analogs can inhibit the H+/K+-ATPase proton pump through a Gi-coupled pathway, reducing acid secretion. Concurrently, in mucosal epithelial cells, they stimulate the secretion of protective mucus and bicarbonate. biopharmanotes.com

Inflammatory Response: Prostaglandins are key mediators of inflammation. They can cause vasodilation, which increases blood flow to the area, and increase capillary permeability. britannica.comyoutube.com

Direct studies on the influence of this compound on these pathways are scarce, as it is primarily considered a synthetic precursor. Its biological significance is realized upon its conversion to a fully functional prostaglandin analog.

Structure-Activity Relationship (SAR) Investigations

The stereochemistry of the cyclopentane (B165970) ring and its side chains is critical for the biological activity of prostaglandins. The specific spatial arrangement of hydroxyl groups and the configuration of double bonds determine the molecule's ability to fit into the binding pocket of its receptor. nih.gov this compound exists in different stereoisomeric forms, such as the (R) and (S) enantiomers at the hydroxyl-bearing carbon. bldpharm.com While direct comparative biological studies between these specific isomers are not widely published, research on other prostaglandin analogs demonstrates that even minor changes in stereochemistry can dramatically alter biological activity, sometimes converting an agonist into an antagonist.

In the synthesis of prostaglandins, protecting groups are temporarily attached to reactive functional groups, like hydroxyls, to prevent unwanted side reactions. Silyl ethers, such as the triethylsilyl (TES) group, are commonly used for this purpose. gelest.comharvard.edu While these groups are removed in the final steps of synthesis and are not present in the active drug, their use can influence the stereochemical outcome of reactions, thereby affecting the biological profile of the final product. researchgate.netnih.gov The bulkiness and electronic properties of these protecting groups can direct the approach of reagents, leading to the desired stereoisomer with optimal biological activity. researchgate.netnih.gov

Academic and Industrial Research Applications

Strategic Intermediates in Complex Organic Synthesis

The most prominent application of Methyl 5-oxocyclopent-1-ene-1-heptanoate is its role as a key intermediate in the synthesis of prostaglandins (B1171923) and their analogues. Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. The subject compound, sometimes referred to by the synonym (-)-Norprostol, is a direct precursor in the synthesis of prostaglandins used for the treatment of gastric and duodenal ulcers. Specifically, it is a crucial intermediate for producing Misoprostol, a synthetic prostaglandin (B15479496) E1 (PGE1) analog. The synthesis of Misoprostol often involves a two-component coupling strategy where Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate constitutes one of the essential building blocks.

Ligands in Organometallic Catalysis for Enhanced Reaction Performance

While the direct use of this compound as a ligand in organometallic catalysis is not extensively documented, the chiral cyclopentenone framework is highly valued in asymmetric synthesis. Chiral cyclopentenones are recognized as important precursors for creating more complex chiral molecules. The development of novel chiral ligands is a cornerstone of asymmetric catalysis, and structures derived from chiral cyclopentenones have been explored for their ability to coordinate with metals and control enantioselectivity in chemical reactions. For example, chiral alkene phosphinite ligands have been designed to coordinate with rhodium to control asymmetric induction. This suggests a potential, albeit underexplored, application for derivatives of this compound in the design of new catalytic systems.

Precursors for the Development of Novel Bioactive Molecules

The cyclopentenone ring is a structural motif present in a vast number of natural products and other bioactive compounds. As a result, this compound serves as an excellent starting point for the synthesis of new and potentially therapeutic molecules. Its role as a prostaglandin precursor is a prime example of its application in generating bioactive compounds. Research in this area focuses on modifying the core structure to create analogues with altered or enhanced biological activity, targeting a range of physiological processes. The versatility of the cyclopentenone unit allows for various chemical transformations, making it a popular starting material for synthesizing complex molecules with potential applications in medicine.

Research Applications in Agricultural Chemistry

The application of specific cyclopentenone derivatives in agricultural chemistry is an area of ongoing research. While direct applications of this compound are not widely reported, the related compound cyclopentanone (B42830) is a known precursor to the pesticide pencycuron. The structural similarity and chemical reactivity suggest that derivatives of this compound could be explored for the development of new agrochemicals, such as herbicides or pesticides. This remains a potential field for future investigation.

Exploration in Polymer and Material Science Research

Recent research has demonstrated the potential of cyclopentenone and its derivatives as monomers for polymerization. Studies have shown that 2-cyclopenten-1-one (B42074) can undergo polymerization in the presence of Lewis acid catalysts to form a novel polymeric material, poly(cyclopentenone). This research extends to substituted cyclopentenones, indicating that the structural motif within this compound is suitable for creating new polymers. The presence of the heptanoate (B1214049) side chain could impart unique properties to the resulting polymer, such as altered solubility, flexibility, or thermal characteristics. Further modification of the carbonyl functional group within the polymer backbone to alcohols or imines has also been explored, opening pathways to new functional materials.

Future Research Avenues and Untapped Potential

The untapped potential of this compound lies in the diversification of its applications. Key future research avenues include:

Novel Prostaglandin Analogues: Synthesizing new derivatives to explore structure-activity relationships and develop therapeutics with improved efficacy or novel biological targets.

Asymmetric Catalysis: Designing and synthesizing chiral ligands based on its structure for use in enantioselective organometallic catalysis.

Advanced Materials: Systematically investigating its use as a monomer to create functional polymers with tailored properties for applications in medicine or material science.

Agrochemical Development: Exploring its potential as a scaffold for new pesticides and herbicides, leveraging the biological activity often associated with the cyclopentenone core.

Challenges and Prospects in Cyclopentenone Heptanoate Research

The prospects, however, are significant. The compound's status as a versatile building block for high-value molecules like prostaglandins ensures continued interest. The development of more efficient and "green" synthetic methods, including enzymatic resolutions and advanced catalytic processes, will make this important intermediate more accessible, paving the way for its broader application in both academic and industrial research.

Data Tables

Table 1: Summary of Research Applications

| Application Area | Specific Use / Potential | Key Findings |

|---|---|---|

| Complex Organic Synthesis | Key intermediate for prostaglandins (e.g., Misoprostol). | Serves as a foundational building block for coupling reactions to form complex bioactive lipids. |

| Organometallic Catalysis | Potential scaffold for chiral ligands. | Related chiral cyclopentenone structures are used to control stereoselectivity in asymmetric synthesis. |

| Bioactive Molecules | Precursor for novel therapeutics. | The cyclopentenone core is common in many natural products and allows for diverse modifications. |

| Agricultural Chemistry | Potential precursor for new agrochemicals. | The related compound, cyclopentanone, is a precursor to the pesticide pencycuron. |

| Polymer & Material Science | Monomer for novel functional polymers. | Substituted cyclopentenones can be polymerized using Lewis acid catalysts to create new materials. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (-)-Norprostol |

| Misoprostol |

| Prostaglandin E1 (PGE1) |

| Cyclopentanone |

| Pencycuron |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Methyl 5-oxocyclopent-1-ene-1-heptanoate, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify the cyclopentenone ring protons (δ ~5.8–6.2 ppm for conjugated double bonds) and ester carbonyl signals (δ ~170–175 ppm). Compare with PubChem data for validation .

- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1740 cm) and ketone (C=O stretch ~1680 cm) functional groups.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Safety Note : Handle hygroscopic samples in inert atmospheres to avoid degradation .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a cool, ventilated area (<25°C) in amber glass containers to prevent photodegradation. Ensure compatibility with storage materials (e.g., avoid PVC due to ester reactivity) .

- Safety Protocols : Use nitrile gloves, lab coats, and safety goggles. Refer to EPA guidelines for spill management (e.g., absorb spills with inert materials like vermiculite) .

- Ventilation : Employ fume hoods during synthesis or handling to mitigate inhalation risks .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the reactivity of this compound in cycloaddition or oxidation reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions .

- Solvent Effects : Simulate solvent interactions (e.g., THF vs. DCM) using the SMD model to assess reaction barriers. Cross-validate with experimental kinetic data .

- Case Study : Compare computed activation energies with observed yields from analogous compounds (e.g., Ethyl 5-oxocyclopentene derivatives) .

Q. How can conflicting NMR or crystallographic data for this compound be resolved?

- Methodological Answer :

- Data Triangulation : Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl) and compare with X-ray crystallography data from homologs (e.g., CCDC 1901024 for related cyclopentenones) .

- Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility in the heptanoate chain .

- Peer Review : Submit raw data to repositories like IUCRdata for independent validation .

Q. What strategies optimize the synthesis yield of this compound via esterification or ring-closing metathesis?

- Methodological Answer :

- Catalyst Screening : Test Grubbs II vs. Hoveyda-Grubbs catalysts for metathesis efficiency. Monitor by GC-MS for intermediate trapping .

- Reaction Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Grubbs II | DCM | 40 | 62 |

| Hoveyda | Toluene | 80 | 78 |

- Workup : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate stereoisomers .

Data Management & Validation

Q. How should researchers structure raw data and analytical results for peer review?

- Methodological Answer :

- Appendix Inclusion : Deposit large datasets (e.g., NMR FIDs, crystallographic .cif files) in supplementary materials or repositories like Zenodo .

- Uncertainty Analysis : Report instrument error margins (e.g., ±0.1 ppm for NMR) and statistical significance (p < 0.05) for replicated experiments .

- Checklist : Follow HENVINET guidelines for transparency in environmental health studies .

Literature & Database Strategies

Q. Which databases are most effective for retrieving physicochemical or toxicological data on this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.